Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolo[5,1-c][1,2,4]triazine derivatives .
Scientific Research Applications
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- 3-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)-3-oxopropionitrile
Uniqueness
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a member of the pyrazolo[5,1-c][1,2,4]triazine family, which has garnered attention due to its potential biological activities. This compound exhibits a complex structure that suggests a range of possible interactions with biological targets. This article reviews the synthesis, mechanisms of action, and biological activity of this compound based on available research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of hydrazine derivatives with ethyl acetoacetate followed by cyclization and functional group modifications. The reaction conditions require specific solvents and catalysts to optimize yield and purity .
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C15H18N6O3 |
Molecular Weight | 310.31 g/mol |
LogP (octanol-water partition) | 0.8077 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor of various enzymes or receptors involved in critical biochemical pathways. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest potential interactions with protein kinases and other regulatory proteins involved in cell proliferation and apoptosis .
Antiviral and Antimicrobial Activity
The broader class of pyrazolo[5,1-c][1,2,4]triazines has demonstrated antiviral and antimicrobial properties in various studies. These compounds have been noted for their potential effectiveness against viruses such as HSV-1 and certain bacterial strains .
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazolo derivatives for their anticancer activity using the National Cancer Institute’s panel of human tumor cell lines. Although none of the newly synthesized compounds showed significant inhibition against tested kinases (CDK2/cyclin E and Abl), they highlighted the necessity for structural modifications to enhance bioactivity .
Case Study 2: In Silico Studies
Molecular docking studies have suggested that modifications in the structure of pyrazolo derivatives could enhance their binding affinity to target proteins involved in cancer progression. These findings indicate that further research into structural optimization could lead to more effective therapeutic agents .
Properties
Molecular Formula |
C17H19N5O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C17H19N5O4/c1-4-26-17(23)14-15(18)22-16(20-19-14)13(12(21-22)9-24-2)10-5-7-11(25-3)8-6-10/h5-8H,4,9,18H2,1-3H3 |
InChI Key |
JXPIVESOKKTWMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=C(C=C3)OC)N=N1)N |
Origin of Product |
United States |
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